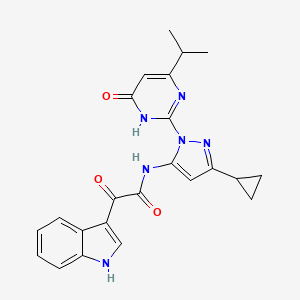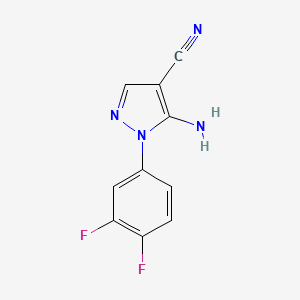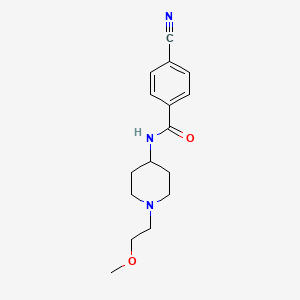![molecular formula C8H13IN2O2S B2369388 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole CAS No. 1515965-05-5](/img/structure/B2369388.png)
1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole” is a chemical compound that has gained attention from researchers in the scientific community. It has a molecular formula of C8H13IN2O2S and a molecular weight of 328.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanesulfonyl group attached to an ethyl group, which is further connected to a 1H-pyrazole ring. The pyrazole ring is substituted with an iodine atom and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds, such as 2-(Trimethylsilyl)ethanesulfonyl chloride, have been involved in various reactions including nucleophilic substitution, regioselective metal-free oxidative cyclization of sulfonamides, and asymmetric aziridination .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, density, and refractive index are not specified in the search results.Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of various pyrazole derivatives, demonstrating its utility in organic chemistry and medicinal chemistry research. Such derivatives exhibit potential in various biological activities, including antibacterial, antifungal, anticancer, and antiviral properties (Hassan, 2013).
Antimicrobial Activity
- Pyrazole derivatives, including those related to 1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole, have shown effectiveness against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Asif et al., 2021).
Corrosion Inhibition
- Some pyrazole derivatives have been evaluated as corrosion inhibitors, suggesting possible applications of similar compounds in protecting materials against corrosion (Herrag et al., 2007).
Coordination Polymers and Materials Science
- These compounds have been used in the synthesis of coordination polymers, which have applications in materials science, catalysis, and molecular recognition (Cheng et al., 2017).
Structural and Spectroscopic Analysis
- The structure and spectroscopic properties of pyrazole derivatives have been extensively studied, providing insights into their chemical behavior and potential applications in various fields (Viveka et al., 2016).
properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-3-iodo-4-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSLHLJFHFLQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C(=N1)I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)

![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)

![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)
![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)
![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)
